4-(Methoxymethoxy)-2,3-dimethylbenzoic Acid
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Overview
Description
4-(Methoxymethoxy)-2,3-dimethylbenzoic Acid is an organic compound characterized by the presence of a methoxymethoxy group and two methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)-2,3-dimethylbenzoic Acid typically involves the protection of the hydroxyl group of 2,3-dimethylbenzoic acid followed by the introduction of the methoxymethoxy group. Common reagents used in this process include methanol, sodium hydride, and methoxymethyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxymethoxy)-2,3-dimethylbenzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
4-(Methoxymethoxy)-2,3-dimethylbenzoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Methoxymethoxy)-2,3-dimethylbenzoic Acid exerts its effects involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
4-Methoxybenzoic Acid: Similar in structure but lacks the methoxymethoxy group.
2,3-Dimethylbenzoic Acid: Lacks the methoxymethoxy group but shares the dimethyl substitution pattern.
4-Methoxyphenylboronic Acid: Contains a methoxy group but differs in the presence of a boronic acid moiety.
Uniqueness: 4-(Methoxymethoxy)-2,3-dimethylbenzoic Acid is unique due to the presence of both methoxymethoxy and dimethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(methoxymethoxy)-2,3-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-8(2)10(15-6-14-3)5-4-9(7)11(12)13/h4-5H,6H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJHBWKIBNQEMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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